molecular formula C9H12ClNO B1602651 5-(Chloromethyl)-3-methoxy-2,4-dimethylpyridine CAS No. 943315-20-6

5-(Chloromethyl)-3-methoxy-2,4-dimethylpyridine

Cat. No. B1602651
M. Wt: 185.65 g/mol
InChI Key: NADPTRXTYCEQRY-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structural formula, and IUPAC name. It may also include information about the class of compounds it belongs to and its key characteristics.



Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, reaction conditions (temperature, pressure, solvent, pH), and the steps of the reaction.



Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds (single, double, triple, ionic, covalent) between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, refractive index, optical rotation, and specific gravity. Chemical properties include reactivity, acidity or basicity, and types of reactions the compound can undergo.


Scientific Research Applications

Synthesis Techniques

5-(Chloromethyl)-3-methoxy-2,4-dimethylpyridine is synthesized through various methods, each having distinct implications in scientific research. For instance, Xia Liang (2007) describes the synthesis using POCl3/CH2Cl2/Et3N system from 2-methylpyridine N-oxide, highlighting its efficiency and selectivity under mild conditions (Xia Liang, 2007). Similarly, the synthesis from 2,3,5-trimethylpyridine through various steps including N-oxidation, nitration, and methoxylation is reported by Dai Gui (2004), indicating a high overall yield of 63.6% (Dai Gui, 2004).

Chemical Reactions and Derivatives

The chemical reactivity and formation of derivatives of this compound are explored in various studies. For example, M. Anderson and A. W. Johnson (1966) discuss the base-catalyzed reactions leading to derivatives of both 4H- and 3H-azepines (M. Anderson & A. W. Johnson, 1966). Sen Ma et al. (2018) examine the treatment of 2-(chloromethyl)-pyridine derivatives with 1-(4-chloro-phenyl)imidazole-2-thione, leading to methylsulphinyl derivatives, which also have applications in forming copper complexes (Sen Ma et al., 2018).

Pharmaceutical Applications

In the pharmaceutical field, the compound is used in the synthesis of various drugs. Guan Jin (2011) reports its use in the synthesis of tenatoprazole, a drug used for treating gastrointestinal disorders, demonstrating its role in drug development (Guan Jin, 2011).

Structural and Crystallography Studies

The compound's role in structural and crystallography studies is significant. For instance, its derivatives are analyzed for crystal structures, providing insights into molecular interactions and bonding, as shown by Sen Ma et al. (2018) (Sen Ma et al., 2018).

Safety And Hazards

This involves studying the toxicity, flammability, reactivity, and environmental impact of the compound. It includes determining appropriate handling, storage, and disposal procedures.


Future Directions

This involves identifying areas where further research is needed. It could include potential applications, modifications to improve its properties, or new synthesis methods.


properties

IUPAC Name

5-(chloromethyl)-3-methoxy-2,4-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-6-8(4-10)5-11-7(2)9(6)12-3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NADPTRXTYCEQRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1CCl)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50592001
Record name 5-(Chloromethyl)-3-methoxy-2,4-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-3-methoxy-2,4-dimethylpyridine

CAS RN

943315-20-6
Record name 5-(Chloromethyl)-3-methoxy-2,4-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SR Kasibhatla, K Hong, MA Biamonte… - Journal of medicinal …, 2007 - ACS Publications
Heat shock protein 90 (Hsp90) is a molecular chaperone protein implicated in stabilizing the conformation and maintaining the function of many cell-signaling proteins. Many oncogenic …
Number of citations: 156 pubs.acs.org

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